3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-pyrazole derivatives with various aldehydes. One common method includes the condensation of 5-amino-3-methyl-1-phenylpyrazole with 2-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst . The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperone BIP, and decrease apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group and the trimethyl substitution on the pyrazolo[1,5-a]pyrimidine core enhances its pharmacological profile, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-9-11(2)19-16(17-10)15(12(3)18-19)13-7-5-6-8-14(13)20-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYEWOMDIBCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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